![molecular formula C12H14ClF2N B2977831 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1955515-73-7](/img/structure/B2977831.png)
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride is a chemical compound with the molecular formula C12H13F2N.ClH. It is characterized by its bicyclic structure containing a nitrogen atom and two fluorine atoms
Applications De Recherche Scientifique
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Industry: The compound's unique properties make it useful in various industrial applications, such as materials science and catalysis.
Mécanisme D'action
Target of Action
Similar compounds have been used as reactants in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group as 5-ht2c modulators .
Biochemical Pathways
Similar compounds have been used in the modulation of the 5-ht2c receptor, which plays a role in various physiological processes including mood regulation, appetite, and cognitive functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common approach is the cyclization of a suitable precursor containing a phenyl group and a difluoro moiety under specific reaction conditions. The reaction conditions may include the use of strong bases or acids, and the reaction is often carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Comparaison Avec Des Composés Similaires
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride can be compared with other similar compounds, such as:
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride:
1-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride: This compound does not contain the difluoro groups, leading to variations in reactivity and biological activity.
These comparisons highlight the uniqueness of this compound and its potential for specific applications.
Propriétés
IUPAC Name |
7,7-difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N.ClH/c13-12(14)10-6-7-15-8-11(10,12)9-4-2-1-3-5-9;/h1-5,10,15H,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCPCZIEGYGQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1C2(F)F)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
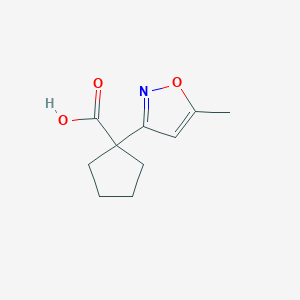
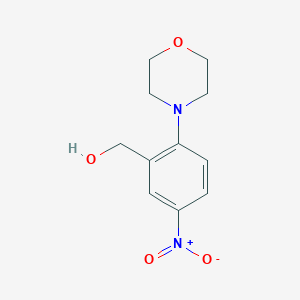
![2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2977755.png)
![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2977756.png)
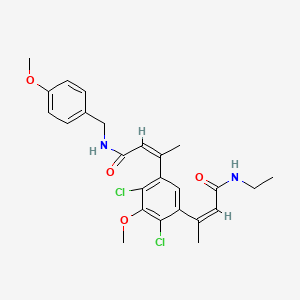
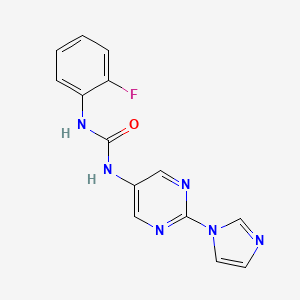

![ethyl 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2977762.png)
![1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-carboxamide](/img/structure/B2977763.png)
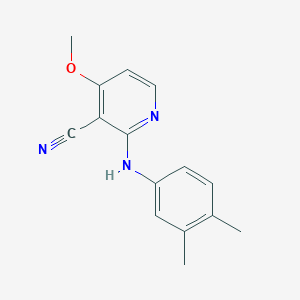
![ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2977767.png)
![N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2977769.png)
![3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane](/img/structure/B2977770.png)
![5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide](/img/structure/B2977771.png)
